4-methyl-3-nitro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole scaffold substituted with nitro groups at the 3-position of the benzamide and the 4-position of the phenyl ring. Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and visualization software such as ORTEP-3 for thermal ellipsoid plots .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O7S/c1-11-2-3-12(8-17(11)24(28)29)19(25)20-18-15-9-32(30,31)10-16(15)21-22(18)13-4-6-14(7-5-13)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNHHUODUKKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives of the thieno[3,4-c]pyrazole family. A notable analogue is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) , which differs in three key aspects:
Substituents : The target compound has nitro groups at two positions, whereas the analogue has a bromo substituent on the benzamide and a methyl group on the phenyl ring.
Core Functionalization : The analogue lacks the 5,5-dioxido sulfone group, instead featuring a 5-oxo (ketone) group.
Electron-Withdrawing Effects : Nitro groups are stronger electron-withdrawing groups compared to bromo, influencing reactivity and electronic properties.
Comparative Data Table
Research Findings and Analysis
Crystallographic Insights :
- The sulfone group in the target compound may improve crystallinity compared to the 5-oxo analogue, as sulfones often form stable crystal lattices. Refinement using SHELXL would resolve such structural details.
- ORTEP-3 visualizations would highlight conformational differences, such as planarity deviations caused by nitro vs. bromo substituents.
The sulfone group increases acidity at adjacent protons, which could influence binding interactions in biological systems.
Biological Implications :
- Nitro groups are associated with antimicrobial or antiproliferative activity in analogues, but toxicity concerns (e.g., mutagenicity) may limit therapeutic use.
- The bromo analogue’s bioactivity remains uncharacterized, though bromine’s hydrophobic volume might favor protein-binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
